Meta-Substitution Confers Reduced Lipophilicity Compared to Para-Isomer
The lipophilicity of a compound, measured by XLogP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline exhibits a calculated XLogP value of 4.4 . This is lower than the XLogP of 4.6 reported for its para-substituted isomer, 4-([1,1'-Biphenyl]-4-yloxy)aniline (CAS 6628-69-9) . The reduced lipophilicity of the meta-isomer can lead to improved aqueous solubility and potentially a lower volume of distribution, which are favorable characteristics for drug development candidates.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | 4-([1,1'-Biphenyl]-4-yloxy)aniline (CAS 6628-69-9): XLogP = 4.6 |
| Quantified Difference | ΔXLogP = -0.2 |
| Conditions | Calculated using XLogP3-AA algorithm. |
Why This Matters
Lower lipophilicity in the meta-isomer can translate to better solubility and a more favorable ADME profile, making it a preferred starting point for lead optimization in drug discovery programs.
